molecular formula C11H6BrF3 B14807156 3-Bromo-2-(trifluoromethyl)naphthalene

3-Bromo-2-(trifluoromethyl)naphthalene

Cat. No.: B14807156
M. Wt: 275.06 g/mol
InChI Key: PGYLHJGLJXALFO-UHFFFAOYSA-N
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Description

2-Bromo-3-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C11H6BrF3 It is a derivative of naphthalene, where a bromine atom and a trifluoromethyl group are substituted at the 2 and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3-(trifluoromethyl)naphthalene typically involves the bromination of 3-(trifluoromethyl)naphthalene. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the naphthalene ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of 2-bromo-3-(trifluoromethyl)naphthalene may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(trifluoromethyl)naphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used in the presence of a base such as potassium carbonate (K2CO3).

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.

    Coupling Reactions: Biaryl compounds are formed through the coupling of 2-bromo-3-(trifluoromethyl)naphthalene with other aromatic rings.

Scientific Research Applications

2-Bromo-3-(trifluoromethyl)naphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-bromo-3-(trifluoromethyl)naphthalene exerts its effects depends on the specific reactions it undergoes. In coupling reactions, the compound acts as an electrophile, where the bromine atom is replaced by a nucleophile. The trifluoromethyl group can influence the reactivity and stability of the compound, affecting the overall reaction pathway.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(trifluoromethyl)naphthalene
  • 3-Bromo-2-(trifluoromethyl)naphthalene
  • 2-Chloro-3-(trifluoromethyl)naphthalene

Uniqueness

2-Bromo-3-(trifluoromethyl)naphthalene is unique due to the specific positioning of the bromine and trifluoromethyl groups on the naphthalene ring. This arrangement can lead to distinct chemical reactivity and properties compared to other similar compounds. The trifluoromethyl group imparts electron-withdrawing effects, which can influence the compound’s behavior in various chemical reactions.

Properties

Molecular Formula

C11H6BrF3

Molecular Weight

275.06 g/mol

IUPAC Name

2-bromo-3-(trifluoromethyl)naphthalene

InChI

InChI=1S/C11H6BrF3/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13,14)15/h1-6H

InChI Key

PGYLHJGLJXALFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(F)(F)F)Br

Origin of Product

United States

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